molecular formula C13H20N2O2S2 B2759364 1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034355-72-9

1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2759364
CAS No.: 2034355-72-9
M. Wt: 300.44
InChI Key: IDWTZRYVGGCCDD-UHFFFAOYSA-N
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Description

1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound characterized by the presence of a urea functional group, a tetrahydropyran ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:

    Formation of the Tetrahydropyran Intermediate: The tetrahydropyran ring can be synthesized via the acid-catalyzed cyclization of a suitable diol.

    Thioether Formation: The tetrahydropyran intermediate is then reacted with an appropriate thiol to form the thioether linkage.

    Urea Formation: The final step involves the reaction of the thioether intermediate with an isocyanate or a carbamoyl chloride to form the urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The urea group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving thiophene or urea derivatives.

Mechanism of Action

The mechanism of action of 1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydropyran and thiophene rings could facilitate binding to hydrophobic pockets, while the urea group might form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(methylthio)ethyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a methylthio group instead of the tetrahydropyran ring.

    1-(2-(ethylthio)ethyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with an ethylthio group instead of the tetrahydropyran ring.

Uniqueness

1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the tetrahydropyran ring, which can impart different steric and electronic properties compared to simpler thioether derivatives. This uniqueness can influence its reactivity and interactions in various applications, making it a compound of interest for further study.

Properties

IUPAC Name

1-[2-(oxan-4-ylsulfanyl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S2/c16-13(15-10-12-2-1-8-18-12)14-5-9-19-11-3-6-17-7-4-11/h1-2,8,11H,3-7,9-10H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWTZRYVGGCCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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